4-甲氧基色胺

概述

描述

1H-Indole-3-ethanamine, 4-methoxy- (I3EM) is an organic compound that belongs to the class of heterocyclic compounds. It is an aromatic compound that is composed of a nitrogen atom and a benzene ring. I3EM is a colorless, volatile, and flammable liquid that is insoluble in water. It is a derivative of indole and has a wide range of applications in the pharmaceutical, chemical, and agrochemical industries.

科学研究应用

植物褪黑素研究

4-甲氧基色胺作为褪黑素的前体,在植物生理学中起着重要作用。 研究表明,褪黑素浓度在不同植物物种之间存在差异,并受环境因素的影响 。该化合物在调节昼夜节律和抗氧化特性方面发挥作用,使其成为植物褪黑素研究的关注对象。

分析化学

开发用于检测4-甲氧基色胺等化合物的灵敏检测工具对于促进研究至关重要。 诸如高效液相色谱-质谱联用(HPLC-MS)和纳米材料介导的电化学传感器等技术用于其在各种基质中的定量分析 .

神经内分泌功能研究

4-甲氧基色胺因其对神经内分泌功能、免疫调节和抗炎过程的潜在影响而受到研究。 观察性研究表明,相关化合物可能会影响心理健康结果 .

神经化学研究

作为一种血清素能化合物,4-甲氧基色胺被认为可用于神经化学研究工具。 它有助于理解认知和创造力背后的心理和神经过程 .

红光诱导的褪黑素合成

研究生物体中红光诱导的褪黑素合成机制涉及研究4-甲氧基色胺等化合物。 它已被确定为一种强大的内源性自由基清除剂 .

治疗潜力探索

包括4-甲氧基色胺在内的吲哚衍生物具有多种生物活性,例如抗病毒、抗炎和抗癌特性。 这使得它们成为合成和治疗潜力探索的重点 .

作用机制

Target of Action

4-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptor 1 (MT1) and Melatonin receptor 2 (MT2) . These receptors are predominantly expressed in many mammalian organs . The binding of melatonin to these high-affinity receptors of the GPCR superfamily in target cells causes inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action .

Mode of Action

4-Methoxytryptamine interacts with its targets, MT1 and MT2 receptors, leading to a range of physiological effects. It helps regulate sleep patterns and circadian rhythms . In addition, it acts as an antioxidant and scavenges excessive free radicals generated in the body by anti-excitatory and anti-inflammatory properties .

Biochemical Pathways

Two major pathways have been proposed for the biosynthesis of 4-Methoxytryptamine in plants . One is the tryptophan/tryptamine/serotonin/N-acetylserotonin/melatonin pathway, which may occur under normal growth conditions. The other is the tryptophan/tryptamine/serotonin/5-methoxytryptamine/melatonin pathway, which may occur when plants produce large amounts of serotonin .

Pharmacokinetics

4-Methoxytryptamine is predominantly secreted and synthesized by the pineal gland through hydroxylation of essential amino acid i.e., tryptophan at carbon 5 forming 5-hydroxytryptophan by tryptophan hydroxylase . The melatonin in circulation can travel to all tissues in the body and easily modulate the activity of the brain by crossing the blood–brain barrier .

Result of Action

The molecular and cellular effects of 4-Methoxytryptamine’s action are diverse. It helps to regulate sleep patterns and circadian rhythms . It also acts as an antioxidant and scavenges excessive free radicals generated in the body . A multiple array of other functions are displayed by melatonin that include oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation .

Action Environment

The production and release of 4-Methoxytryptamine are controlled by the light-dark cycle; the light inhibits the production whereas darkness stimulates it . In plants, its synthesis is upregulated after exposure to biological stress (e.g., viral, fungal infections) or nonbiological stress (e.g., extreme temperatures, toxins, increased soil salinity) .

实验室实验的优点和局限性

1H-Indole-3-ethanamine, 4-methoxy- has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. It is also a relatively inexpensive compound that is readily available. Additionally, it is relatively easy to synthesize in the laboratory. However, there are some limitations to using 1H-Indole-3-ethanamine, 4-methoxy- in laboratory experiments. It is a volatile and flammable compound, so it must be handled with care. In addition, it is insoluble in water, so it must be dissolved in an appropriate solvent prior to use.

未来方向

The future of 1H-Indole-3-ethanamine, 4-methoxy- research is promising. There is a growing interest in studying the mechanisms of action of 1H-Indole-3-ethanamine, 4-methoxy- and its potential therapeutic applications. Additionally, there is a need for further research into the biochemical and physiological effects of 1H-Indole-3-ethanamine, 4-methoxy- and its potential interactions with other compounds. Additionally, there is a need for further research into the synthesis of 1H-Indole-3-ethanamine, 4-methoxy- and its potential applications in the pharmaceutical, chemical, and agrochemical industries. Finally, there is a need for further research into the safety and toxicity of 1H-Indole-3-ethanamine, 4-methoxy- and its potential interactions with other compounds.

生化分析

Biochemical Properties

4-Methoxytryptamine is involved in various biochemical reactions. It is synthesized from the metabolism of tryptophan via serotonin in the pineal gland . It interacts with various enzymes and proteins, including the enzymes involved in the melatonin synthesis pathway . The nature of these interactions is primarily enzymatic, where 4-Methoxytryptamine serves as a substrate for the enzymes involved in its metabolic pathway .

Cellular Effects

4-Methoxytryptamine influences various types of cells and cellular processes. It has been shown to have antioxidant effects, protecting cells from oxidative stress . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Methoxytryptamine involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be active at 5-HT 2A and 5-HT 1A, serotonin receptors that have been implicated in the behavioral effects of 5-MeO-DMT .

Temporal Effects in Laboratory Settings

The effects of 4-Methoxytryptamine change over time in laboratory settings. It has been observed that the acute and post-acute effects of 5-MeO-DMT, a compound similar to 4-Methoxytryptamine, are distinct and parallel those induced by epileptiform activity .

Metabolic Pathways

4-Methoxytryptamine is involved in several metabolic pathways. It is synthesized from tryptophan via serotonin in the pineal gland . It interacts with various enzymes involved in these pathways, including those involved in the melatonin synthesis pathway .

Transport and Distribution

4-Methoxytryptamine is transported and distributed within cells and tissues. Due to its hydrophobicity, it can cross membranes by passive diffusion . It is believed to be evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .

Subcellular Localization

Given its similarity to melatonin, it is likely that 4-Methoxytryptamine can be found in various subcellular compartments due to its ability to cross membranes . Its activity or function may be influenced by its localization within the cell.

属性

IUPAC Name |

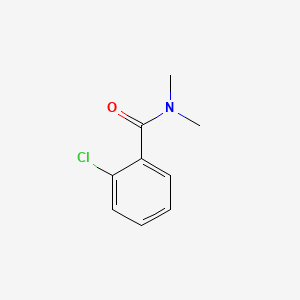

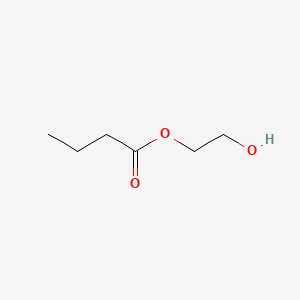

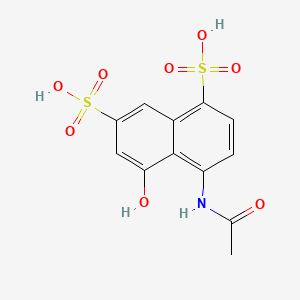

2-(4-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBARRJMPVVQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189679 | |

| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3610-35-3 | |

| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Methoxytryptamine in alkaloid synthesis?

A: 4-Methoxytryptamine serves as a crucial building block in the synthesis of diverse alkaloids, including the pharmacologically interesting indole alkaloids (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine. [, ] These alkaloids exhibit various biological activities and are of significant interest in medicinal chemistry.

Q2: Can you elaborate on the synthetic routes employed to incorporate 4-Methoxytryptamine into these alkaloids?

A: Research highlights the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction as a key step in synthesizing (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine from 4-Methoxytryptamine. [] This reaction efficiently forms the tetrahydro-β-carboline ring system, a common structural motif in these alkaloids. Additionally, a Palladium-catalyzed Tsuji-Trost allylic alkylation is employed to construct the D-ring, further showcasing the versatility of this synthetic approach. []

Q3: Beyond the aforementioned alkaloids, are there other synthetic applications of 4-Methoxytryptamine?

A: 4-Methoxytryptamine plays a vital role in synthesizing various other alkaloids. For instance, an organocatalytic approach utilizes a reaction between 4-Methoxytryptamine and an aldehyde derived from a functionalized alkylidene malonate to construct the core structure of Corynantheidol, Dihydrocorynantheol, Protoemetinol, and Protoemetine. [, ] This methodology also provides a formal synthesis of (-)-Mitragynine, further emphasizing the compound's versatility in accessing diverse alkaloid frameworks. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)

![2-[2-(1-Piperidinyl)ethyl]pyridine](/img/structure/B1607258.png)

![Benzo[b]thiophen-3(2H)-one, 6-chloro-4-methyl-](/img/structure/B1607259.png)

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)